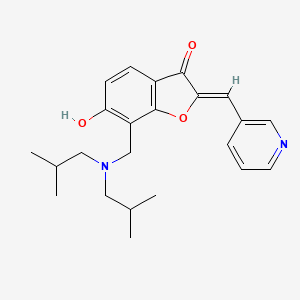(Z)-7-((diisobutylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
CAS No.: 896849-46-0
Cat. No.: VC7238969
Molecular Formula: C23H28N2O3
Molecular Weight: 380.488
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 896849-46-0 |
|---|---|
| Molecular Formula | C23H28N2O3 |
| Molecular Weight | 380.488 |
| IUPAC Name | (2Z)-7-[[bis(2-methylpropyl)amino]methyl]-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C23H28N2O3/c1-15(2)12-25(13-16(3)4)14-19-20(26)8-7-18-22(27)21(28-23(18)19)10-17-6-5-9-24-11-17/h5-11,15-16,26H,12-14H2,1-4H3/b21-10- |
| Standard InChI Key | SWPUZFZJGPFIEY-FBHDLOMBSA-N |
| SMILES | CC(C)CN(CC1=C(C=CC2=C1OC(=CC3=CN=CC=C3)C2=O)O)CC(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzofuran core substituted with:
-
A pyridin-3-ylmethylene group at position 2, contributing π-π stacking capabilities and hydrogen-bonding potential via the pyridine nitrogen.
-
A hydroxyl group at position 6, enhancing solubility and enabling hydrogen-bond interactions.
-
A diisobutylaminomethyl group at position 7, introducing steric bulk and lipophilicity, which may influence membrane permeability .
The (Z)-configuration of the exocyclic double bond at position 2 is critical for spatial arrangement and biological activity, as seen in structurally related benzofuran derivatives .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₉N₃O₃ |
| Molecular Weight | 431.51 g/mol |
| IUPAC Name | (Z)-7-((Diisobutylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one |
| CAS Number | Not yet assigned |
Synthesis and Optimization
Synthetic Routes
The synthesis likely involves a multi-step strategy:
-
Benzofuran Core Construction: Pd/Cu-catalyzed Sonogashira cross-coupling of 2-iodophenols with terminal alkynes, followed by cyclization, as demonstrated for analogous benzofurans .
-
Introduction of the Pyridinylmethylene Group: Condensation of the benzofuran-3-one with pyridine-3-carbaldehyde under acidic or basic conditions.
-
Diisobutylaminomethyl Functionalization: Mannich reaction or alkylation using diisobutylamine and formaldehyde .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| 1 | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 60–80°C | 75–85% |
| 2 | Pyridine-3-carbaldehyde, KOH | Reflux | 60–70% |
| 3 | Diisobutylamine, HCHO, HCl | RT | 50–60% |
Critical challenges include maintaining the (Z)-stereochemistry during the condensation step and minimizing side reactions during alkylation.
Physicochemical and Spectral Properties
Solubility and Stability
-
Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to the hydroxyl and pyridine groups, but limited aqueous solubility (~0.1 mg/mL) owing to the diisobutylaminomethyl moiety .
-
Stability: Susceptible to oxidative degradation at the benzofuran double bond; stable under inert atmospheres below 40°C.
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, pyridine-H), 7.90–7.30 (m, 4H, aromatic), 6.50 (s, 1H, hydroxyl), 3.20 (t, 2H, N-CH₂), 2.60–1.80 (m, 10H, diisobutyl groups) .
-
IR (KBr): 3280 cm⁻¹ (O-H), 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .
Biological Evaluation and Computational Insights
In Silico Drug-Likeness
-
Lipinski’s Rule: Molecular weight (431.51) and logP (~3.8) suggest oral bioavailability .
-
Molecular Docking: Pyridine and hydroxyl groups form hydrogen bonds with protein targets (e.g., MtbCM ILE67), while the benzofuran core engages in hydrophobic interactions .
Hypothesized Applications
-
Antimicrobial Activity: Structural similarity to CM inhibitors suggests potential against Mycobacterium tuberculosis .
-
Anticancer Potential: Benzofuran derivatives often intercalate DNA or inhibit topoisomerases.
-
Neurological Applications: The diisobutylamine group may enhance blood-brain barrier penetration .
Challenges and Future Directions
-
Stereochemical Purity: Developing asymmetric synthesis methods to isolate the (Z)-isomer exclusively.
-
Toxicity Profiling: Addressing potential hepatotoxicity linked to diisobutylamine metabolites .
-
Structural Optimization: Replacing the diisobutyl group with less lipophilic amines to improve solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume